molecular formula C18H18ClN3O4S B2513533 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole CAS No. 862794-48-7

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole

Cat. No. B2513533
CAS RN: 862794-48-7
M. Wt: 407.87
InChI Key: PTZZMQYJOKYVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical structure and diverse biological activities, making it an interesting subject for scientific research.

Scientific Research Applications

Anticancer Properties

A series of 4-arylsulfonyl-1,3-oxazoles have been synthesized, characterized, and tested for their anticancer properties. These compounds, including variations of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole, exhibited notable activity against various cancer cell lines. For instance, specific compounds in this series demonstrated high activity against CNS Cancer subpanel lines present in Glioblastoma and Gliosarcoma, indicating a cytostatic effect. Moreover, these compounds showed antiproliferative activity against Non-Small Cell Lung Cancer subpanel and cytotoxic activity against pleural mesothelioma in the Lung subpanel. Such findings suggest the potential of these compounds as lead compounds for further studies and the synthesis of new derivatives with antitumor activity (Zyabrev et al., 2022).

Enzyme Inhibition for Drug Design

The compound and its derivatives have been used for structural optimization in enzyme inhibition studies, particularly focusing on human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in the de novo synthesis of pyrimidine. This research has led to the development of potent HsDHODH inhibitors, with specific compounds displaying high potency. The structure-activity relationships were analyzed, and these results provide valuable insights for the future optimization of 1H-1,2,4-triazole derivatives as HsDHODH inhibitors (Gong et al., 2017).

Antimicrobial and Antifungal Activities

Synthesized compounds from this chemical series have also been evaluated for their antimicrobial and antifungal properties. Research has shown that these compounds exhibit significant activity against various pathogenic strains. Additionally, molecular docking studies align with these findings, suggesting these compounds can be potent agents in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Lipase and α-Glucosidase Inhibition

A series of novel heterocyclic compounds derived from the base compound have been characterized and screened for their inhibitory effects on lipase and α-glucosidase. This is significant as such inhibitory action can be crucial in the management of conditions such as obesity and diabetes. Among the tested compounds, specific derivatives exhibited the best anti-lipase activity and anti-α-glucosidase activity, showcasing the potential therapeutic applications of these compounds (Bekircan et al., 2015).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c1-21-8-10-22(11-9-21)18-17(20-16(26-18)15-3-2-12-25-15)27(23,24)14-6-4-13(19)5-7-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZZMQYJOKYVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole

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